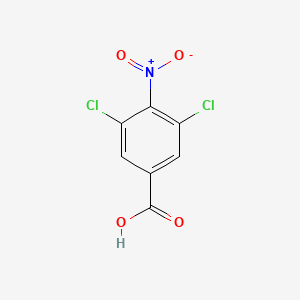
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is a complex organic compound with a unique structure that includes both diazonium and phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, with careful control of temperature and pH to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Applications De Recherche Scientifique
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-4-(4-hydroxyphenyl)-4-methylbut-2-en-3-olate
- 2-Diazonio-5-(4-hydroxyphenyl)-5-methylpent-2-en-3-olate
Uniqueness
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is unique due to its specific structural features, which include a longer carbon chain and the presence of both diazonium and phenolic groups
Propriétés
Numéro CAS |
70573-27-2 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-diazo-6-(4-hydroxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-15)13(18)8-9-14(2,3)11-4-6-12(17)7-5-11/h4-7,17H,8-9H2,1-3H3 |
Clé InChI |
YNPZIRNAACRSRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=[N+]=[N-])C(=O)CCC(C)(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


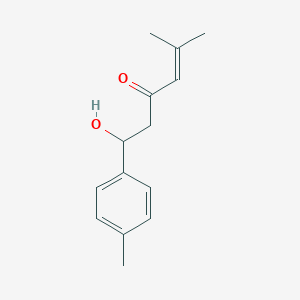
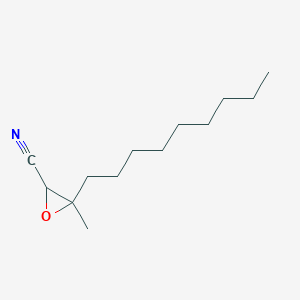
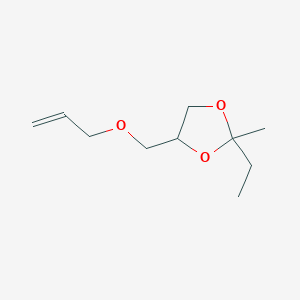


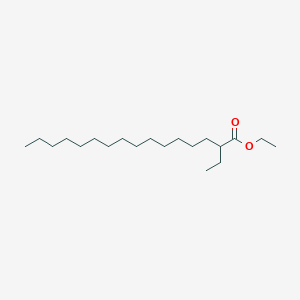
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
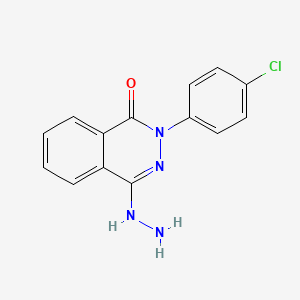
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
